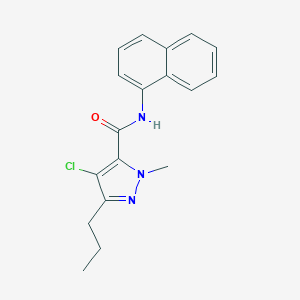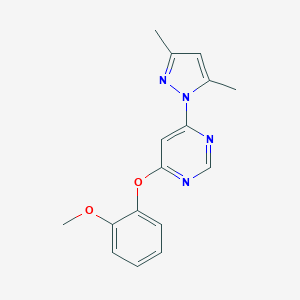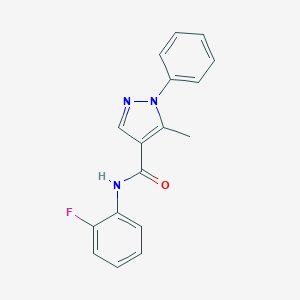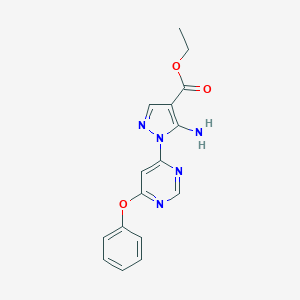![molecular formula C13H6Cl2F4N2O B287678 2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B287678.png)
2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is also known as BAY 43-9006 or sorafenib. This compound has gained attention due to its potential as a cancer treatment. In
作用機序
BAY 43-9006 works by inhibiting the activity of several protein kinases that are involved in cancer cell growth and proliferation. It targets the RAF/MEK/ERK pathway, which is involved in cell division, and the VEGF/VEGFR pathway, which is involved in the growth of blood vessels that supply tumors. By inhibiting these pathways, BAY 43-9006 can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. BAY 43-9006 has also been shown to have anti-tumor effects in animal models.
実験室実験の利点と制限
One of the advantages of using BAY 43-9006 in lab experiments is its specificity. It targets specific signaling pathways involved in cancer cell growth and proliferation, which makes it a valuable tool for studying these pathways. However, one limitation of using BAY 43-9006 is its potential toxicity. It can have off-target effects on other signaling pathways, which can lead to unwanted side effects.
将来の方向性
There are several future directions for research involving BAY 43-9006. One direction is to explore its potential as a combination therapy with other anti-cancer drugs. Another direction is to investigate its use in other types of cancer, such as breast and lung cancer. Additionally, researchers can study the mechanisms of resistance to BAY 43-9006 and develop strategies to overcome it. Finally, there is a need for further research on the safety and toxicity of BAY 43-9006 to determine its potential as a clinical treatment for cancer.
Conclusion:
In conclusion, BAY 43-9006 is a chemical compound with potential as a cancer treatment. Its synthesis involves several steps, and it has been extensively studied for its anti-cancer properties. BAY 43-9006 works by inhibiting specific signaling pathways involved in cancer cell growth and proliferation. It has several biochemical and physiological effects, but it also has limitations in terms of potential toxicity. There are several future directions for research involving BAY 43-9006, including its use in combination therapy and its potential as a clinical treatment for cancer.
合成法
The synthesis of BAY 43-9006 involves several steps. The first step is the reaction of 2,6-dichloro-5-nitropyridine with 4-trifluoromethylphenylboronic acid in the presence of a palladium catalyst. This reaction produces 2,6-dichloro-5-(4-trifluoromethylphenyl)pyridine. The second step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. Finally, the carboxylic acid group is activated with a coupling reagent to form the amide bond with N,N-dimethylformamide. The resulting product is BAY 43-9006.
科学的研究の応用
BAY 43-9006 has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth and proliferation of cancer cells by targeting several signaling pathways, including the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. BAY 43-9006 has been shown to be effective against several types of cancer, including liver, kidney, and thyroid cancer.
特性
製品名 |
2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
|---|---|
分子式 |
C13H6Cl2F4N2O |
分子量 |
353.1 g/mol |
IUPAC名 |
2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H6Cl2F4N2O/c14-10-8(5-9(16)11(15)21-10)12(22)20-7-3-1-6(2-4-7)13(17,18)19/h1-5H,(H,20,22) |
InChIキー |
LMNCTBWZBXPIBR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
正規SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2,4-Dimethylphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287595.png)
![methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287596.png)
![6-(2-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287598.png)
![3-(4-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287599.png)
![5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287601.png)



![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)

![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)

![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)
